molecular formula C17H29NO4S B1466054 (S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate CAS No. 652144-68-8

(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

Cat. No. B1466054
CAS RN: 652144-68-8
M. Wt: 343.5 g/mol
InChI Key: AQLSUPYXLHXAKQ-JKIFEVAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is a useful research compound. Its molecular formula is C17H29NO4S and its molecular weight is 343.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Physicochemical Properties and Ecotoxicity

A study by Sardar et al. (2018) explored the physicochemical properties, Brönsted acidity, and ecotoxicity of protic ionic liquids (PILs) containing camphorsulfonate anion with different cations. Although this research does not directly mention the exact chemical compound , it provides insights into the properties of related compounds, focusing on their potential non-toxic variants and their environmental impact. The PILs demonstrated strong Brönsted acidities and their ecotoxicity was assessed against three human pathogenic bacteria, highlighting the importance of understanding the environmental implications of these substances (Sardar et al., 2018).

Synthesis and Characterization of Derivatives

Research on the synthesis and characterization of various derivatives related to the compound, such as studies by Bondar' et al. (2001) and Palchikov et al. (2014), reveal the chemical versatility and potential applications of these molecules in synthesizing new chemical entities. These studies involved reactions that yield novel compounds with potential applications in material science and pharmaceuticals, demonstrating the compound's role in the development of new chemical synthesis pathways (Bondar' et al., 2001); (Palchikov et al., 2014).

Chemical Characterization and Absolute Configuration

The study by Cheng et al. (2022) on camphorsulfonic acid (CSA) isomers provides detailed chemical characterization and determines their absolute configuration and optical purity. While this research does not directly reference the specific compound, it sheds light on the detailed analysis techniques and the importance of stereochemistry in scientific research, which is relevant for understanding the chemical nature and applications of complex molecules like the one (Cheng et al., 2022).

properties

IUPAC Name

2-[(2S)-piperidin-2-yl]ethyl [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4S/c1-16(2)13-6-8-17(16,15(19)11-13)12-23(20,21)22-10-7-14-5-3-4-9-18-14/h13-14,18H,3-12H2,1-2H3/t13-,14+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLSUPYXLHXAKQ-JKIFEVAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OCCC3CCCCN3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)OCC[C@@H]3CCCCN3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
Reactant of Route 2
(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
Reactant of Route 3
(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
Reactant of Route 4
(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
Reactant of Route 5
(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
Reactant of Route 6
(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

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